(5E)-3-benzyl-5-[2-(benzyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
(5E)-3-BENZYL-5-{[2-(BENZYLOXY)PHENYL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic compound belonging to the thiazolidinone family. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This particular compound is characterized by its unique structure, which includes a benzyl group, a benzyloxyphenyl group, and a thiazolidinone core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-3-BENZYL-5-{[2-(BENZYLOXY)PHENYL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves the condensation of appropriate aldehydes with thiazolidinone derivatives. One common method includes the reaction of 2-benzylidene-1,3-thiazolidin-4-one with 2-(benzyloxy)benzaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(5E)-3-BENZYL-5-{[2-(BENZYLOXY)PHENYL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound to its corresponding thiazolidine derivative.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or benzyloxy groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols, or halides; reactions often conducted in polar aprotic solvents like dimethylformamide or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiazolidine derivatives
Substitution: Various substituted thiazolidinones
Scientific Research Applications
(5E)-3-BENZYL-5-{[2-(BENZYLOXY)PHENYL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer activity, particularly in inhibiting the growth of certain cancer cell lines.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (5E)-3-BENZYL-5-{[2-(BENZYLOXY)PHENYL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with various molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in cell proliferation and survival. For example, it may inhibit topoisomerases, which are essential for DNA replication and transcription, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- (5E)-5-[(2H-1,3-benzodioxol-5-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
- (5E)-5-[(4-hydroxy-3,5-dimethylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
- (5E)-5-[(4-methylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Uniqueness
What sets (5E)-3-BENZYL-5-{[2-(BENZYLOXY)PHENYL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE apart from similar compounds is its unique combination of benzyl and benzyloxyphenyl groups, which contribute to its distinct chemical reactivity and biological activity. This structural uniqueness allows it to interact with specific molecular targets more effectively, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C24H19NO2S2 |
---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
(5E)-3-benzyl-5-[(2-phenylmethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C24H19NO2S2/c26-23-22(29-24(28)25(23)16-18-9-3-1-4-10-18)15-20-13-7-8-14-21(20)27-17-19-11-5-2-6-12-19/h1-15H,16-17H2/b22-15+ |
InChI Key |
BSAGUZDIUOBWEV-PXLXIMEGSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C(=O)/C(=C\C3=CC=CC=C3OCC4=CC=CC=C4)/SC2=S |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C(=CC3=CC=CC=C3OCC4=CC=CC=C4)SC2=S |
Origin of Product |
United States |
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